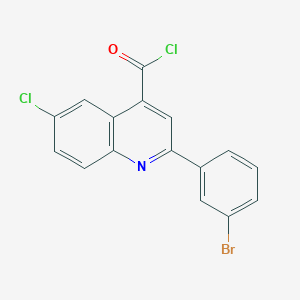
2-(3-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride
描述
2-(3-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a bromophenyl group at the 2-position, a chlorine atom at the 6-position, and a carbonyl chloride group at the 4-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride typically involves the following steps:
-
Formation of the Quinoline Core: : The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
-
Introduction of Substituents: : The bromophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, where a bromophenylboronic acid reacts with a halogenated quinoline derivative in the presence of a palladium catalyst . The chlorine atom can be introduced through electrophilic aromatic substitution using chlorine gas or a chlorinating agent like sulfuryl chloride .
-
Formation of the Carbonyl Chloride Group: : The carbonyl chloride group can be introduced by reacting the corresponding carboxylic acid derivative with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the carbonyl chloride group, forming various amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The bromophenyl and chloroquinoline moieties can participate in further electrophilic aromatic substitution reactions, introducing additional substituents onto the aromatic rings.
Reduction and Oxidation: The compound can undergo reduction reactions to form the corresponding alcohols or amines, and oxidation reactions to form quinoline N-oxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Electrophilic Aromatic Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution at the carbonyl chloride group.
Halogenated Derivatives: Formed from electrophilic aromatic substitution.
Alcohols and Amines: Formed from reduction reactions.
N-Oxides: Formed from oxidation reactions.
科学研究应用
2-(3-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory compounds.
Biological Studies: Employed in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with various biological targets.
Material Science: Utilized in the development of organic semiconductors and light-emitting materials for electronic devices.
Chemical Biology: Used as a probe to study cellular processes and molecular interactions.
作用机制
The mechanism of action of 2-(3-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride depends on its specific application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.
Receptor Antagonism: It can act as an antagonist by binding to receptors and blocking the binding of endogenous ligands, thereby modulating cellular signaling pathways.
Molecular Interactions: The compound can interact with nucleic acids, proteins, and other biomolecules, affecting their structure and function.
相似化合物的比较
Similar Compounds
2-Phenylquinoline-4-carbonyl chloride: Lacks the bromine and chlorine substituents, resulting in different chemical reactivity and biological activity.
2-(3-Bromophenyl)-quinoline-4-carbonyl chloride: Lacks the chlorine substituent at the 6-position, affecting its electronic properties and reactivity.
6-Chloroquinoline-4-carbonyl chloride: Lacks the bromophenyl group, resulting in different steric and electronic effects.
Uniqueness
2-(3-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride is unique due to the presence of both bromophenyl and chlorine substituents, which confer distinct electronic and steric properties
属性
IUPAC Name |
2-(3-bromophenyl)-6-chloroquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrCl2NO/c17-10-3-1-2-9(6-10)15-8-13(16(19)21)12-7-11(18)4-5-14(12)20-15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEQKEQZIFMUAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


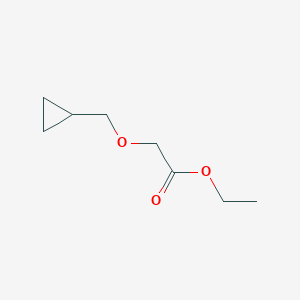
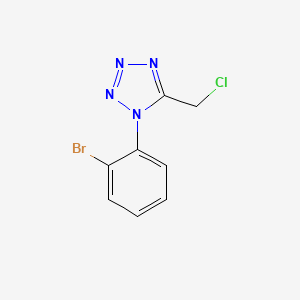
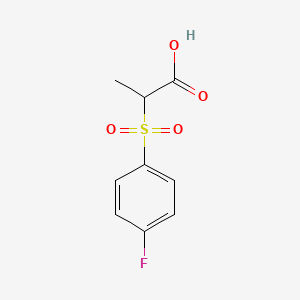
![3-{[(3-Methylcyclohexyl)oxy]methyl}aniline](/img/structure/B1372777.png)
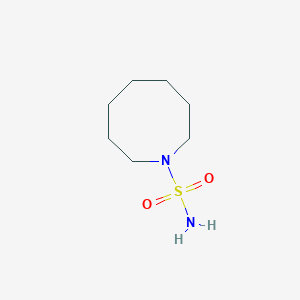
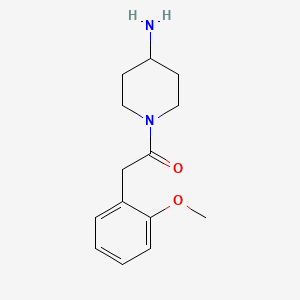
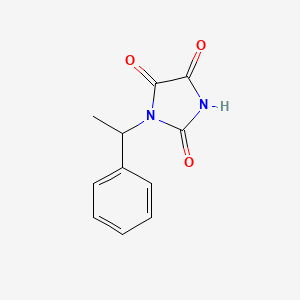
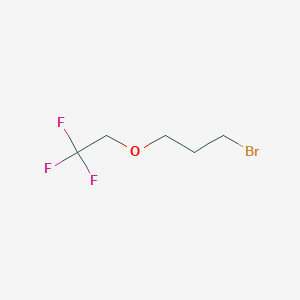
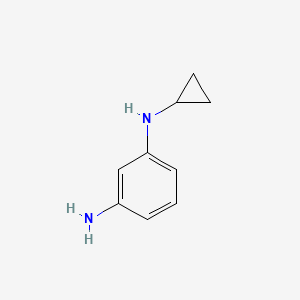
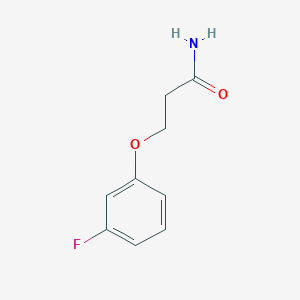


![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B1372792.png)

